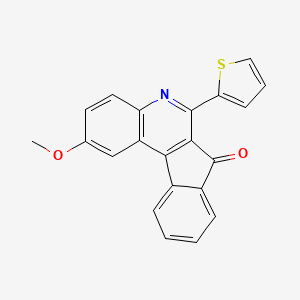
7H-Indeno(2,1-c)quinolin-7-one, 2-methoxy-6-(2-thienyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7H-Indeno(2,1-c)quinolin-7-one, 2-methoxy-6-(2-thienyl)-: is a complex organic compound belonging to the class of quinoline derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Indeno(2,1-c)quinolin-7-one, 2-methoxy-6-(2-thienyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and reproducibility of the final product.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various substitution reactions can occur, particularly at the methoxy and thienyl groups, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated compounds.
科学的研究の応用
Chemistry
In chemistry, 7H-Indeno(2,1-c)quinolin-7-one, 2-methoxy-6-(2-thienyl)- is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential as an antimicrobial, antiviral, and anticancer agent. Its ability to interact with biological macromolecules makes it a promising candidate for drug development and therapeutic applications.
Medicine
In medicine, derivatives of this compound are being investigated for their potential to treat various diseases, including cancer and infectious diseases. Their mechanism of action often involves the inhibition of key enzymes or the disruption of cellular processes.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 7H-Indeno(2,1-c)quinolin-7-one, 2-methoxy-6-(2-thienyl)- involves its interaction with specific molecular targets within cells. This can include the inhibition of enzymes, binding to DNA or RNA, and disrupting cellular processes. The exact pathways and targets can vary depending on the specific application and the biological context.
類似化合物との比較
Similar Compounds
- 2-Methyl-6-(4-methylphenyl)-7H-indeno(2,1-c)quinolin-7-one
- 6-((2-(Dimethylamino)ethyl)amino)-3-hydroxy-7H-indeno(2,1-c)-quinolin-7-one dihydrochloride (TAS-103)
- 6-ethyl-4-methyl-7H-indeno(2,1-c)quinolin-7-one
Uniqueness
What sets 7H-Indeno(2,1-c)quinolin-7-one, 2-methoxy-6-(2-thienyl)- apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific and industrial fields.
特性
CAS番号 |
128404-81-9 |
|---|---|
分子式 |
C21H13NO2S |
分子量 |
343.4 g/mol |
IUPAC名 |
2-methoxy-6-thiophen-2-ylindeno[2,1-c]quinolin-7-one |
InChI |
InChI=1S/C21H13NO2S/c1-24-12-8-9-16-15(11-12)18-13-5-2-3-6-14(13)21(23)19(18)20(22-16)17-7-4-10-25-17/h2-11H,1H3 |
InChIキー |
KWVDSXMHZGYKAW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)N=C(C3=C2C4=CC=CC=C4C3=O)C5=CC=CS5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















